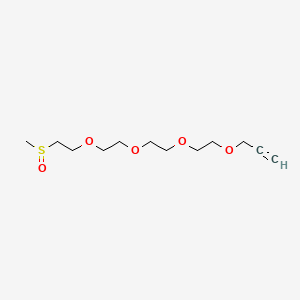

Propargyl-PEG4-thioacetyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H22O5S |

|---|---|

Molecular Weight |

278.37 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-methylsulfinylethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |

InChI |

InChI=1S/C12H22O5S/c1-3-4-14-5-6-15-7-8-16-9-10-17-11-12-18(2)13/h1H,4-12H2,2H3 |

InChI Key |

HMTOMPSEKCARII-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CCOCCOCCOCCOCC#C |

Origin of Product |

United States |

Foundational & Exploratory

Propargyl-PEG4-thioacetyl: A Versatile Tool in Modern Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-thioacetyl is a heterobifunctional chemical linker that has emerged as a critical tool in a variety of research and development areas, including targeted drug delivery, proteomics, and materials science. Its unique structure, featuring a terminal alkyne group, a flexible tetraethylene glycol (PEG4) spacer, and a protected thiol group, allows for precise and efficient covalent attachment to a wide range of molecules and surfaces. This guide provides a comprehensive overview of its applications, supported by experimental data and protocols.

Core Applications in Research

This compound's utility stems from its two distinct reactive moieties, which can be addressed orthogonally. The propargyl group, with its terminal alkyne, is a ready participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible. The thioacetyl group, upon deprotection, reveals a reactive thiol (sulfhydryl) group, which can readily form stable thioether bonds with maleimides and haloacetamides, or dative bonds with gold surfaces.

The primary applications of this compound include:

-

Synthesis of Proteolysis Targeting Chimeras (PROTACs): This linker is instrumental in connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC.[1][2] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 spacer provides the necessary flexibility and length for the two ligands to bind their respective proteins simultaneously.

-

Development of Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, this compound can serve as a non-cleavable linker to attach cytotoxic drugs to monoclonal antibodies.[2] The thiol group can be used to connect to the antibody, while the alkyne can be clicked to an azide-modified drug molecule.

-

Functionalization of Nanoparticles and Surfaces: The thiol group provides a strong anchor to gold nanoparticles and other metallic surfaces, while the propargyl group presents a clickable handle for further functionalization.[3] This is crucial for creating targeted drug delivery vehicles, biosensors, and other advanced materials.[4] The hydrophilic PEG spacer enhances the water solubility and biocompatibility of the resulting conjugates.[3][5]

-

Bioconjugation and Molecular Probes: The dual functionality of this linker allows for the straightforward conjugation of various biomolecules, such as peptides, proteins, and nucleic acids, to other molecules or surfaces for a wide range of applications in chemical biology and diagnostics.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its deprotected thiol form is presented below.

| Property | This compound | Propargyl-PEG4-thiol | Reference |

| Molecular Formula | C13H22O5S | C11H20O4S | [8] |

| Molecular Weight | 290.38 g/mol | 248.34 g/mol | [8] |

| CAS Number | 1422540-88-2 | 1347750-80-4 | [2][5] |

| Appearance | Liquid | Liquid | [7] |

| Solubility | Soluble in aqueous media | Soluble in aqueous media | [3][5] |

| Functional Groups | Alkyne, Thioacetyl | Alkyne, Thiol | [5][6] |

Experimental Protocols

Deprotection of the Thioacetyl Group to Yield a Free Thiol

A common procedure for the deprotection of the thioacetyl group involves base-catalyzed hydrolysis.

Materials:

-

This compound

-

Ammonia (B1221849) solution (e.g., 28% in water) or hydroxylamine

-

Organic solvent (e.g., methanol, dichloromethane)

-

Buffer (e.g., phosphate-buffered saline, PBS)

-

Nitrogen or Argon gas

Protocol:

-

Dissolve this compound in an appropriate organic solvent.

-

Add an excess of the deprotection reagent (e.g., ammonia solution).

-

Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature. The reaction time can vary from 30 minutes to a few hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the solvent and excess reagent under reduced pressure.

-

The resulting Propargyl-PEG4-thiol can be used immediately or stored under an inert atmosphere to prevent oxidation of the free thiol.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating the propargyl group of the linker to an azide-containing molecule.

Materials:

-

Propargyl-PEG4-linker (either thioacetyl protected or deprotected thiol)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Protocol:

-

Dissolve the Propargyl-PEG4-linker and the azide-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate.

-

In another vial, prepare a solution of copper(II) sulfate.

-

Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

-

Add the copper(II) sulfate solution to initiate the reaction. The final concentrations of the copper catalyst and reducing agent are typically in the low millimolar range.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Purify the resulting conjugate using an appropriate chromatographic method (e.g., size-exclusion or reversed-phase chromatography).

Signaling Pathways and Workflows

PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of PROTACs, which hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this linker.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Nanoparticle Functionalization

The dual-ended nature of this compound allows for a straightforward workflow for the functionalization of gold nanoparticles, followed by the attachment of a biomolecule of interest via click chemistry.

Caption: Workflow for gold nanoparticle functionalization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Propargyl-PEG4-Thiol - CD Bioparticles [cd-bioparticles.net]

- 4. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-acetyl-PEG4-propargyl, 1422540-88-2 | BroadPharm [broadpharm.com]

- 6. Propargyl-PEG4-thiol, CAS 1347750-80-4 | AxisPharm [axispharm.com]

- 7. Propargyl-PEG4-acid | 1415800-32-6 [sigmaaldrich.com]

- 8. Propargyl-PEG4-thiol | C11H20O4S | CID 71551869 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propargyl-PEG4-thioacetyl: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Propargyl-PEG4-thioacetyl. It details its chemical structure and properties, the crucial deprotection step to its active thiol form, and its subsequent application in bioconjugation, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction to this compound

This compound is a versatile chemical tool primarily used in the fields of bioconjugation, drug delivery, and proteomics. It features three key components: a terminal propargyl group containing a reactive alkyne, a tetraethylene glycol (PEG4) spacer, and a thioacetyl group which serves as a protected thiol. The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules, mitigating potential steric hindrance. The thioacetyl group ensures the stability of the thiol during storage and synthesis, which can be readily deprotected in situ to reveal the reactive thiol functionality.

This strategic design allows for a two-step, orthogonal conjugation strategy. The alkyne can participate in click chemistry with an azide-modified molecule, while the deprotected thiol can react with a variety of functional groups, such as maleimides, haloacetates, or be used for surface immobilization on gold nanoparticles.

Chemical Structure and Properties

The structural integrity and chemical properties of this compound and its deprotected form, Propargyl-PEG4-thiol, are fundamental to their application.

Table 1: Chemical Properties of this compound and Propargyl-PEG4-thiol

| Property | This compound | Propargyl-PEG4-thiol |

| Synonyms | S-acetyl-PEG4-propargyl | Alkyne-PEG4-thiol, SH-PEG4-Alkyne |

| Molecular Formula | C13H22O5S | C11H20O4S |

| Molecular Weight | 290.38 g/mol | 248.34 g/mol [1][2] |

| CAS Number | 1422540-88-2[3] | 1347750-80-4[4] |

| Appearance | Colorless to light yellow oil | Liquid |

| Solubility | Soluble in DMSO, DCM, DMF[3] | Soluble in aqueous solutions |

| Storage Conditions | -20°C, under inert atmosphere[3] | -20°C, under inert atmosphere, protected from light |

| Purity | Typically >95% or >98% | Typically >90%, >95%, or >96%[1][5] |

Synthesis of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Developing unstrained alkenes and alkynes for bioorthogonal chemistry [repository.cam.ac.uk]

- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Role of Propargyl-PEG4-thioacetyl in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, and pharmacokinetic properties. This guide provides a detailed examination of a specific and versatile linker, Propargyl-PEG4-thioacetyl, in the context of PROTAC design and mechanism of action.

Core Principles of this compound as a PROTAC Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based linker valued for its distinct chemical functionalities that facilitate the modular assembly of PROTACs. Its structure can be broken down into three key components:

-

Propargyl Group: This terminal alkyne group is a key functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to a molecule containing an azide (B81097) group, such as an E3 ligase ligand or a POI ligand.[1]

-

PEG4 Spacer: The central part of the linker consists of four repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design for several reasons:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity.[2]

-

Flexibility: The flexibility of the PEG chain is essential for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[]

-

Tunable Length: PEG linkers can be synthesized with varying numbers of ethylene glycol units, allowing for the systematic optimization of the linker length to achieve the most effective protein degradation.[2]

-

-

Thioacetyl Group: This group consists of a thiol protected by an acetyl group. The acetyl group can be removed under specific conditions to reveal a reactive thiol (-SH) group. This thiol can then be used for conjugation to another molecule, typically through a maleimide-thiol reaction, providing an alternative or orthogonal conjugation strategy to the click chemistry at the other end of the linker.

Mechanism of Action

The general mechanism of action for a PROTAC utilizing a this compound linker follows the established pathway for PROTAC-mediated protein degradation. The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.

The key steps are as follows:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The flexibility and length of the PEG4 linker are critical in enabling the optimal orientation of the two proteins for the subsequent step.

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to one or more lysine (B10760008) residues on the surface of the POI. This results in the polyubiquitination of the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's natural protein degradation machinery. The proteasome then unfolds and degrades the target protein into small peptides.

-

Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, thus continuing its catalytic cycle.

PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing the this compound linker is not publicly available in a consolidated format, the following tables illustrate the typical data collected and how linker composition, particularly PEG length, can influence performance.

Table 1: Illustrative Degradation Efficiency of PROTACs with Varying Linker Lengths

| PROTAC Target | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | 2-PEG units | H661 | >5000 | <50 | [4] |

| BRD4 | 4-PEG units | H661 | <500 | >80 | [4] |

| HDAC3 | PEG-based | HCT116 | 440 | 77 | [5] |

| BTK | 4-PEG units | Ramos | 1-40 | >90 | [4] |

Note: This data is compiled from various sources for PROTACs with different PEG linkers and is intended to be illustrative of the type of data generated. Specific values would need to be determined experimentally for a PROTAC using a this compound linker.

Table 2: Illustrative Pharmacokinetic Properties of PROTACs with Different Linker Types

| PROTAC | Linker Type | Half-life (t1/2) in vitro | Reference |

| JQ1-based PROTAC | 4-methylene units | 135 min | [] |

| JQ1-based PROTAC | 8-methylene units | 18.2 min | [] |

Note: This table illustrates how linker composition can affect metabolic stability. PEG linkers are generally included to improve pharmacokinetic properties.[]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a PROTAC utilizing a this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC using click chemistry and thiol-maleimide conjugation.

Materials:

-

POI ligand with a maleimide (B117702) handle

-

E3 ligase ligand with an azide handle

-

This compound linker

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water

-

Buffer: Phosphate-buffered saline (PBS)

Procedure:

-

Step 1: Click Chemistry Reaction a. Dissolve the E3 ligase ligand with an azide handle (1.0 equivalent) and this compound (1.1 equivalents) in a mixture of DMF and water. b. Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the product (E3-linker intermediate) by preparative HPLC.

-

Step 2: Thiol-Maleimide Conjugation a. Dissolve the purified E3-linker intermediate in PBS buffer. b. Add TCEP (1.5 equivalents) to deprotect the thioacetyl group, exposing the free thiol. Incubate for 1 hour at room temperature. c. In a separate vial, dissolve the POI ligand with a maleimide handle (1.0 equivalent) in DMF. d. Add the POI-maleimide solution to the deprotected E3-linker-thiol solution. e. Stir the reaction at room temperature for 4-8 hours. f. Monitor the formation of the final PROTAC product by LC-MS. g. Purify the final PROTAC by preparative HPLC and characterize by NMR and HRMS.

A typical workflow for the synthesis of a PROTAC.

Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

Procedure:

-

Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an ECL substrate and an imaging system. g. Repeat the blotting process for the loading control antibody.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental workflow for Western Blot analysis.

Protocol 3: NanoLuc®-based Assay for Protein Degradation

This protocol describes a luciferase-based method for quantifying protein degradation in live cells, which is often more high-throughput than Western blotting.[6][7]

Materials:

-

Cell line engineered to express the target protein as a fusion with NanoLuc® luciferase

-

PROTAC stock solution in DMSO

-

Nano-Glo® Live Cell Assay System

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: a. Seed the engineered cells in a white opaque 96-well plate.

-

PROTAC Treatment: a. Treat the cells with a serial dilution of the PROTAC and a vehicle control.

-

Luminescence Measurement: a. After the desired incubation time, add the Nano-Glo® Live Cell Assay reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for cell lysis and substrate reaction. c. Measure the luminescence signal using a plate reader.

-

Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Normalize the luminescence signal of the PROTAC-treated wells to the vehicle-treated wells. c. Calculate the percentage of protein degradation. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a blend of flexibility, hydrophilicity, and versatile conjugation chemistry. The propargyl and thioacetyl functional groups provide orthogonal handles for the modular and efficient synthesis of these complex molecules. The PEG4 spacer plays a crucial role in enhancing solubility and enabling the formation of a productive ternary complex, which is the cornerstone of the PROTAC mechanism of action. While specific quantitative data for PROTACs incorporating this exact linker requires experimental determination, the principles and protocols outlined in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel protein degraders. Future advancements in structural biology and computational modeling will further refine our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase, paving the way for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Propargyl Group in Propargyl-PEG4-thioacetyl: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-thioacetyl is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation and drug development. Its unique tripartite structure, comprising a terminal propargyl group, a tetraethylene glycol (PEG4) spacer, and a protected thioacetyl moiety, offers a versatile platform for the precise construction of complex biomolecules. This technical guide provides an in-depth exploration of the critical role of the propargyl group in enabling highly efficient and specific bioorthogonal "click chemistry" reactions. We will delve into the mechanistic underpinnings of its reactivity, present key quantitative data, detail experimental protocols for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide visual representations of relevant signaling pathways and experimental workflows.

Introduction: The Power of Precision in Bioconjugation

The development of targeted therapeutics, such as ADCs and PROTACs, hinges on the ability to link different molecular entities with high precision and stability.[1][2] The choice of a linker is paramount, as it influences not only the synthetic feasibility but also the pharmacokinetic and pharmacodynamic properties of the final conjugate. This compound has emerged as a powerful tool in this context, offering a blend of reactivity, flexibility, and solubility that is highly advantageous for a range of bioconjugation applications.[1][2]

At the heart of this linker's utility is the propargyl group , a terminal alkyne that serves as a chemical handle for one of the most reliable and widely used bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This guide will illuminate the indispensable role of the propargyl group, providing researchers with the foundational knowledge to effectively leverage this compound in their work.

Molecular Architecture and Functional Components

This compound is a molecule designed for modular and efficient bioconjugation. Its structure can be dissected into three key functional components:

-

The Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle for click chemistry. Its linear and relatively small structure minimizes steric hindrance, allowing for efficient participation in the CuAAC reaction with azide-containing molecules to form a stable triazole linkage.[1][2]

-

The PEG4 Spacer (- (OCH₂CH₂)₄ -): The tetraethylene glycol spacer is a hydrophilic and flexible chain. This component enhances the aqueous solubility of the linker and the resulting conjugate, which is often crucial for biological applications.[3][] The flexibility of the PEG chain can also be critical in applications like PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing protein degradation.[5]

-

The Thioacetyl Group (-SCOCH₃): This group serves as a protected thiol. The acetyl group can be selectively removed under mild basic conditions to reveal a free thiol (-SH). This thiol can then be used for conjugation to molecules containing maleimide (B117702) groups or for attachment to gold surfaces.[6]

The Propargyl Group in Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary role of the propargyl group in this compound is to participate in the CuAAC reaction. This reaction is favored in bioconjugation for its high efficiency, specificity, and biocompatibility.

Mechanism: The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne (the propargyl group) and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Key Advantages of the Propargyl Group in CuAAC:

-

Bioorthogonality: The propargyl group and its azide partner are largely unreactive with biological functional groups, ensuring that the conjugation reaction is highly specific and does not lead to unwanted side reactions with proteins or other biomolecules.

-

High Efficiency: The CuAAC reaction is known for its high yields and fast reaction rates, even at low concentrations and in aqueous environments.[7][8]

-

Stability of the Triazole Linkage: The resulting triazole ring is exceptionally stable, providing a robust and permanent linkage between the conjugated molecules.

Quantitative Data

While specific kinetic data for this compound is not extensively published in a comparative format, the following tables summarize typical quantitative parameters for the key reactions involving the propargyl and thioacetyl functionalities based on analogous systems.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Typical Value/Range | Notes |

| Second-order rate constant | 10 to 10⁴ M⁻¹s⁻¹ | The rate can be influenced by the specific alkyne and azide, ligand, and reaction conditions.[7] |

| Reaction Time | 15 minutes to 4.5 hours | Dependent on reactant concentrations, temperature, and catalyst system.[9] |

| Yield | >90% | Generally high yields are achievable under optimized conditions. |

| Copper(I) Catalyst | 1-5 mol% | Typically used in catalytic amounts. |

| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 mol% | Used to maintain copper in the active Cu(I) state. |

Table 2: Thioacetyl Deprotection and Thiol-Maleimide Conjugation

| Parameter | Typical Value/Range | Notes |

| Deprotection Yield | 50% to >95% | Yields can vary based on the deprotection method and substrate.[10][11][12][13] |

| Deprotection Time | 30 minutes to 24 hours | Dependent on the chosen base and reaction conditions.[10][11][12] |

| Thiol-Maleimide Reaction Rate | Up to 10² M⁻¹s⁻¹ | A relatively fast and efficient conjugation reaction.[7] |

Table 3: Application in PROTACs - Impact of PEG Linker Length on Degradation Efficiency

| PROTAC Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BTK | Non-covalent PROTAC | 2.2 | 97 | [14] |

| BTK | Irreversible covalent PROTAC | <10 | >85 | [14] |

| TBK1 | 12-29 atom PEG/alkyl linker | 3 - 292 | 76 - 96 | [5] |

| IGF-1R/Src | 7-10 atom linker | 1000 - 5000 (IC₅₀) | N/A | [15][16] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to this compound.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Prepare stock solutions of all reagents in the appropriate degassed solvents.

-

In a reaction vessel, dissolve the azide-containing molecule and a slight excess (e.g., 1.1 equivalents) of this compound in the reaction buffer.[17]

-

In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand.

-

Add the CuSO₄/ligand premix to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Upon completion, the reaction can be quenched, and the product purified using standard techniques such as size-exclusion chromatography or dialysis.

Protocol for Thioacetyl Deprotection

This protocol describes the removal of the acetyl protecting group to generate a free thiol.

Materials:

-

This compound conjugate

-

Base (e.g., sodium hydroxide, hydroxylamine)

-

Degassed buffers

Procedure:

-

Dissolve the thioacetyl-containing molecule in a suitable solvent (e.g., ethanol, methanol).

-

Add a solution of the base (e.g., 0.5 M NaOH).

-

Incubate the reaction at room temperature or with gentle heating (e.g., reflux for 2 hours) until deprotection is complete, as monitored by LC-MS or Ellman's test.[13]

-

Neutralize the reaction mixture with an acid (e.g., HCl).

-

The resulting free thiol can be used immediately for subsequent conjugation reactions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labinsights.nl [labinsights.nl]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propargyl-PEG4-thiol - Creative Biolabs [creative-biolabs.com]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eijppr.com [eijppr.com]

- 9. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]

- 10. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 12. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Strategic Imperative of the PEG4 Linker in Bifunctional Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized therapeutic strategies by hijacking cellular machinery or enabling targeted drug delivery. Central to the design and efficacy of these molecules is the linker, a component that has evolved from a simple spacer to a critical determinant of a drug's overall success. Among the various linker types, the polyethylene (B3416737) glycol (PEG) linker, and specifically the tetra-ethylene glycol (PEG4) moiety, has emerged as a cornerstone in the design of next-generation bifunctional therapeutics. This technical guide elucidates the multifaceted functions of the PEG4 linker, providing quantitative data, detailed experimental protocols, and visual representations of its role in shaping the physicochemical and biological properties of these innovative drugs.

Core Functions of the PEG4 Linker

The PEG4 linker is not merely a passive connector but an active contributor to the biological activity of a bifunctional molecule. Its distinct properties profoundly influence solubility, cell permeability, ternary complex formation in PROTACs, and the pharmacokinetic profile of ADCs.[1][2][3]

Enhanced Solubility and Reduced Aggregation: A significant challenge in drug development is the poor aqueous solubility of many small molecule drugs and complex biologics.[][5] The hydrophilic nature of the PEG4 linker, owing to its repeating ethylene (B1197577) glycol units, imparts greater water solubility to the entire bifunctional molecule.[6][7] This enhanced solubility mitigates the risk of aggregation, a common issue that can compromise drug efficacy and lead to off-target toxicity.[8] In the context of ADCs, hydrophilic PEG linkers can help to counteract the inherent hydrophobicity of the cytotoxic payload, improving the overall stability and pharmacokinetic profile of the conjugate.[9]

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While the increased hydrophilicity might be expected to hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[10] PEG linkers can adopt folded conformations that shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to cellular uptake.[10] This conformational flexibility is a key attribute of PEG linkers compared to more rigid alkyl chains.

Facilitation of Ternary Complex Formation in PROTACs: The primary function of a PROTAC is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] The linker plays a crucial role in orchestrating this interaction. The length and flexibility of the PEG4 linker are critical for achieving the optimal orientation and proximity of the POI and E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation of the target protein.[1][3] An optimally designed linker can lead to positive cooperativity, enhancing the stability of the ternary complex.[1]

Impact on Pharmacokinetics: In ADCs, the linker's stability is paramount to prevent premature release of the cytotoxic payload in circulation.[11] PEG linkers can be designed to be either cleavable or non-cleavable, depending on the desired drug release mechanism.[] Furthermore, the inclusion of a PEG linker can increase the hydrodynamic radius of the molecule, which reduces renal clearance and extends its circulation half-life, thereby increasing the exposure of the tumor to the therapeutic agent.[6][12]

Quantitative Data on PEG Linker Function

The selection of the optimal linker length is a critical step in the design of bifunctional molecules. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of PROTACs and ADCs.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

| Linker | cLogP | TPSA (Ų) | HBD | HBA |

| PEG4 | 2.8 | 193.0 | 4 | 14 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[10]

Table 2: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

| Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) |

| 2 | 1.8 | >95 |

| 4 | 1.2 | >95 |

| 6 | 2.5 | >95 |

| 8 | 10.1 | >90 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[10]

Table 3: Impact of PEG Linker Length on the Properties of Affibody-Based Drug Conjugates

| Conjugate | PEG Length (kDa) | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |

| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22.0 |

This data demonstrates that while longer PEG chains significantly prolong the circulation half-life, they can also reduce the in vitro cytotoxicity of the conjugate.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of bifunctional molecules containing a PEG4 linker.

General Synthesis of a Bifunctional Molecule with a PEG4 Linker

This protocol describes a common synthetic route for coupling a target-binding ligand and a secondary ligand (e.g., an E3 ligase ligand for a PROTAC) using a bifunctional PEG4 linker. A popular and efficient method for this conjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[3]

Materials:

-

Target-binding ligand with an alkyne functional group.

-

Secondary ligand (e.g., E3 ligase ligand) with an azide (B81097) functional group.

-

HOOC-PEG4-N3 or a similar bifunctional PEG4 linker.

-

Coupling reagents (e.g., HATU, DIPEA).

-

Copper(I) catalyst (e.g., copper(I) bromide).

-

Ligand for copper (e.g., TBTA).

-

Reducing agent (e.g., sodium ascorbate).

-

Solvents (e.g., DMF, t-BuOH/H2O).

-

Purification supplies (e.g., preparative HPLC).

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the secondary ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG4-N3) in an appropriate solvent like DMF.[10]

-

Add coupling reagents such as HATU and DIPEA to facilitate amide bond formation.[10]

-

Stir the reaction at room temperature until completion, monitoring the progress by LC-MS.

-

Purify the resulting secondary ligand-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified secondary ligand-linker intermediate (containing the azide) and the target-binding ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[10]

-

Add the copper(I) catalyst, a copper-stabilizing ligand, and a reducing agent to initiate the click reaction.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final bifunctional molecule by preparative HPLC.

-

Western Blot for Target Protein Degradation (for PROTACs)

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[10]

Materials:

-

Cell line expressing the target protein.

-

PROTAC compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and transfer apparatus.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified duration.

-

Cell Lysis: Wash the cells with PBS and lyse them using cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[10]

Materials:

-

Labeled POI (e.g., with terbium).

-

Labeled E3 ligase (e.g., with fluorescein).

-

PROTAC compound.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[10]

-

Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.[10]

-

Measurement: Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor (terbium) and acceptor (fluorescein) are brought into close proximity by the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET signal as a function of the PROTAC concentration to determine the potency of ternary complex formation.

Visualizing Core Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental signaling pathways and workflows related to bifunctional molecules incorporating a PEG4 linker.

Conclusion and Future Perspectives

The PEG4 linker is an indispensable tool in the rational design of effective bifunctional molecules. It offers a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation in PROTACs, as well as improve the pharmacokinetic properties of ADCs. The "trial-and-error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. Future advancements in computational modeling and structural biology will further elucidate the dynamic interplay between the linker, the target protein, and the E3 ligase or antibody, enabling the design of next-generation bifunctional molecules with enhanced potency, selectivity, and therapeutic efficacy.

References

- 1. chempep.com [chempep.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. chempep.com [chempep.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. purepeg.com [purepeg.com]

- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adcreview.com [adcreview.com]

- 13. mdpi.com [mdpi.com]

Propargyl-PEG4-thioacetyl: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The design of a PROTAC is modular, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

This technical guide provides an in-depth overview of Propargyl-PEG4-thioacetyl, a versatile linker used in the synthesis of PROTACs. We will delve into its structure, its application in PROTAC synthesis through click chemistry, and methods for evaluating the efficacy of the resulting degraders. This document is intended to be a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation.

Core Concepts of this compound in PROTAC Design

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design:

-

Propargyl Group for Click Chemistry: The terminal alkyne (propargyl) group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This reaction is highly efficient, specific, and biocompatible, allowing for the straightforward and modular synthesis of PROTACs from azide-functionalized building blocks.[3][4]

-

Thioacetyl Group as a Protected Thiol: The thioacetyl group serves as a stable protecting group for a thiol functionality. The deprotected thiol can be used for conjugation to a ligand or other molecular entity through reactions such as maleimide (B117702) chemistry. This dual functionality provides flexibility in the synthetic strategy for complex PROTAC architectures.

-

PEG4 Spacer: The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination.

Quantitative Data Presentation

Table 1: Degradation Performance of a PROTAC with a Propargyl-PEG4-acid Linker

| Parameter | Value | Cell Line | Target Protein | E3 Ligase Ligand | Reference |

| DC50 | 200 nM | THP-1 | Bruton's Tyrosine Kinase (BTK) | IAP | [5] |

DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein.

Table 2: Representative Degradation Performance of BRD4-Targeting PROTACs

| PROTAC | DC50 | Dmax | Cell Line | E3 Ligase Ligand | Reference |

| PROTAC 3 | 0.1-0.3 nM | >90% | RS4;11 | Thalidomide (CRBN) | [6] |

| PROTAC 5 | 165 nM (IC50) | Not Reported | BxPC3 | Lenalidomide (CRBN) | [6] |

| PROTAC 17 | <1 µM | >90% | Not Specified | VHL | [6] |

Dmax is the maximum percentage of protein degradation achieved.

Table 3: Representative Degradation Performance of KRAS G12D-Targeting PROTACs

| PROTAC | DC50 | Dmax | Cell Line | E3 Ligase Ligand | Reference |

| Exemplary G12D PROTAC | Picomolar range | >95% | Xenograft models | Not Specified | [7] |

Table 4: Representative Degradation Performance of a PI3K/mTOR-Targeting PROTAC

| PROTAC | Target | DC50 | Cell Line | E3 Ligase Ligand | Reference |

| GP262 | PI3K | 42.23–227.4 nM | MDA-MB-231 | Not Specified | [8] |

| GP262 | mTOR | 45.4 nM | MDA-MB-231 | Not Specified | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the evaluation of its degradation efficacy.

Protocol 1: Synthesis of a PROTAC using this compound via CuAAC

This protocol describes a general two-step process: 1) deprotection of the thioacetyl group to reveal the free thiol, and 2) conjugation of the alkyne-functionalized linker to an azide-containing molecule via CuAAC.

Step 1: Thioacetyl Deprotection

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M in degassed water)

-

Ethanol (B145695) (degassed)

-

Hydrochloric acid (HCl) solution (e.g., 1 M, degassed)

-

Diethyl ether (degassed)

-

Sodium sulfate (B86663) (Na2SO4)

-

Round bottom flask, reflux condenser, separatory funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:[9]

-

Dissolve this compound in degassed ethanol in a round bottom flask under an inert atmosphere.

-

Add the NaOH solution dropwise to the reaction mixture.

-

Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and neutralize with the degassed HCl solution.

-

Transfer the mixture to a separatory funnel and extract the product with degassed diethyl ether.

-

Wash the organic layer with degassed water, dry over Na2SO4, and concentrate under reduced pressure to obtain Propargyl-PEG4-thiol.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Propargyl-PEG4-linker (from Step 1 or commercially available)

-

Azide-functionalized POI ligand or E3 ligase ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

-

Dissolve the azide-functionalized molecule and the propargyl-PEG4-linker in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a premix of CuSO4 and THPTA in water.

-

Add the sodium ascorbate solution to the reaction mixture containing the azide (B81097) and alkyne.

-

Add the CuSO4/THPTA premix to the reaction mixture to initiate the click reaction.

-

Stir the reaction at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Purify the resulting PROTAC molecule by an appropriate method, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for Determination of DC₅₀

This protocol outlines the steps to determine the concentration-dependent degradation of a target protein by a PROTAC.[12][13][14]

Materials:

-

Cell line of interest

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system and densitometry software

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the logarithm of the PROTAC concentration.

-

Fit the data to a four-parameter logistic curve to determine the DC50 value.

-

Protocol 3: In-Cell Western™ Assay for Dₘₐₓ Measurement

This plate-based immunofluorescence assay provides a higher throughput method for quantifying protein degradation.[15][16][17]

Materials:

-

Adherent cell line of interest

-

96-well or 384-well plates

-

PROTAC stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)

-

Primary antibody against the target protein

-

Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)

-

Cell stain for normalization (e.g., CellTag™ 700 Stain)

-

Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a range of PROTAC concentrations for a fixed time.

-

Fixation and Permeabilization:

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

-

Blocking: Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Antibody Incubation:

-

Incubate the cells with the primary antibody overnight at 4°C.

-

Wash the plate and incubate with the infrared dye-conjugated secondary antibody and the cell stain for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash the plate and allow it to dry.

-

Scan the plate using an infrared imaging system.

-

Normalize the target protein signal to the cell stain signal.

-

The Dmax is determined as the maximum percentage of signal reduction compared to the vehicle control.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by PROTACs and the experimental workflows described in this guide.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Experimental workflow for determining PROTAC DC50 by Western Blot.

Caption: Simplified KRAS signaling pathway and the point of intervention for a KRAS-targeting PROTAC.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its chemical handles allow for modular and efficient synthesis via click chemistry, while the PEG spacer can impart favorable physicochemical properties to the final degrader molecule. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of PROTACs incorporating this linker. As the field of targeted protein degradation continues to expand, the rational design of linkers will remain a critical aspect of developing novel and effective therapeutics. This technical guide serves as a resource for researchers to leverage the potential of this compound in their pursuit of next-generation protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Click Chemistry for Bioconjugation: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Click chemistry has revolutionized the field of bioconjugation by providing a suite of chemical reactions that are highly efficient, selective, and biocompatible.[1][2][3] These reactions have become indispensable tools for the precise covalent modification of biomolecules such as proteins, peptides, nucleic acids, and glycans within complex biological settings.[1][4][5] This technical guide offers a comprehensive exploration of the foundational principles of click chemistry and its practical applications in bioconjugation. We will provide a detailed examination of key click reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the exceptionally rapid Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation, and the versatile Thiol-ene reaction. This guide presents a quantitative comparison of their reaction kinetics, detailed experimental protocols for their implementation, and a discussion of their pivotal role in advancing drug development and the investigation of cellular signaling pathways.

The Core Principles of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes simplicity and reliability in chemical synthesis.[2][3] Reactions that fall under the click chemistry umbrella are characterized by a set of stringent criteria:

-

Modularity and Broad Scope: The reaction must be versatile and applicable to a wide array of molecules.[3]

-

High Yields: The transformation should proceed to completion or near completion, providing excellent product yields.[3]

-

Inoffensive Byproducts: Any byproducts generated should be non-toxic and easily separable from the desired product.[3]

-

Stereospecificity: The reaction should yield a single, well-defined stereoisomer.[3]

-

Simple Reaction Conditions: Ideally, the reaction should be insensitive to oxygen and water, and proceed under mild, easily achievable conditions, often in aqueous environments.[2][3]

For applications in biological systems, the concept of bioorthogonality is paramount. A bioorthogonal reaction is a chemical transformation that can occur within a living organism without interfering with or being influenced by the native biochemical processes.[6]

A Deeper Dive into Key Click Chemistry Reactions for Bioconjugation

Several families of chemical reactions meet the demanding criteria of click chemistry and have become workhorses in the field of bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, involving a [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted-1,2,3-triazole.[2]

-

Mechanism: The reaction is catalyzed by copper(I), which significantly accelerates the rate of the cycloaddition.[7]

-

Advantages: CuAAC is characterized by its high reaction rates, exceptional yields, and the formation of a highly stable and biologically inert triazole linkage.[2][8]

-

Limitations: The inherent cytotoxicity of the copper catalyst can be a significant drawback for applications in living cells or organisms.[6][9] However, the development of sophisticated copper-chelating ligands has helped to mitigate these toxic effects.[7][10][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to circumvent the toxicity issues associated with CuAAC, SPAAC is a metal-free alternative that relies on the inherent ring strain of a cyclooctyne (B158145) to drive the reaction with an azide.[12][13][14]

-

Mechanism: The release of the high ring strain (approximately 18 kcal/mol) in the cyclooctyne provides the thermodynamic driving force for the reaction.[14]

-

Advantages: As a truly bioorthogonal reaction, SPAAC is exceptionally well-suited for live-cell imaging and in vivo bioconjugation.[13][15]

-

Limitations: SPAAC reactions generally exhibit slower kinetics compared to their copper-catalyzed counterparts and can result in a mixture of regioisomers.[14][16]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Tetrazine Ligation

Tetrazine ligation is a powerful bioorthogonal reaction based on the inverse-electron-demand Diels-Alder cycloaddition between an electron-deficient tetrazine and an electron-rich strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).

-

Mechanism: The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion.

-

Advantages: Tetrazine ligations are renowned for their exceptionally fast reaction kinetics, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC, making them ideal for applications where low concentrations of reactants are used.[15][16]

-

Limitations: The reactants, particularly the tetrazine and TCO moieties, are bulkier than the azide and alkyne groups, which can sometimes lead to steric hindrance.

Thiol-ene Chemistry

The thiol-ene reaction is a radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene") to form a stable thioether linkage.

-

Mechanism: The reaction is typically initiated by a radical source, such as a photoinitiator upon exposure to UV light. This generates a thiyl radical that propagates the reaction in a chain-growth fashion.

-

Advantages: This metal-free reaction offers excellent spatiotemporal control when initiated with light, is highly efficient, and proceeds under mild, often aqueous, conditions.

-

Limitations: The necessity of a radical initiator may be a concern in certain biological contexts due to the potential for off-target reactions, although photoinitiation is generally well-tolerated.[14]

Quantitative Comparison of Key Click Chemistry Reactions

The selection of an appropriate click chemistry for a bioconjugation experiment is a critical decision that depends on various factors, including the desired reaction speed, the biological context, and the specific molecules being conjugated. The following table provides a summary of key quantitative data for the four major classes of click reactions.

| Reaction Type | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reactants | Conditions | Key Advantages | Key Limitations |

| CuAAC | 10 to 10⁴[1] | Terminal Alkyne, Azide | Copper(I) catalyst, aqueous or organic solvents[5] | Rapid kinetics, high yields, stable triazole product[8] | Potential for copper-induced cytotoxicity[6][9] |

| SPAAC | 10⁻³ to 1 | Strained Alkyne (e.g., DBCO, BCN), Azide | Catalyst-free, physiological conditions[13] | Highly bioorthogonal, ideal for in vivo applications[13][15] | Slower reaction rates compared to CuAAC[16] |

| Tetrazine Ligation (IEDDA) | 1 to 10⁶[1][16] | Tetrazine, Strained Alkene (e.g., TCO) | Catalyst-free, physiological conditions | Extremely fast kinetics, suitable for low concentrations[15][16] | Reactants can be sterically bulky |

| Thiol-ene | 10⁻¹ to 10³[12][14] | Thiol, Alkene | Radical initiator (e.g., photoinitiator) | Metal-free, offers spatiotemporal control with light | Requires a radical initiator, potential for side reactions[14] |

Detailed Experimental Protocols

This section provides standardized methodologies for performing bioconjugation using the four principal click chemistry reactions.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol details the labeling of a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

-

Alkyne-modified protein (e.g., at 1 mg/mL in PBS)

-

Azide-functionalized fluorescent dye (e.g., 10 mM stock solution in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock solution in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock solution in water)

-

Sodium ascorbate (B8700270) (e.g., 100 mM stock solution in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Protein Preparation: In a microcentrifuge tube, dilute the alkyne-modified protein in PBS to a final concentration of 1 mg/mL.

-

Catalyst Premix Preparation: In a separate tube, combine CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 5 µL of 50 mM CuSO₄ and 25 µL of 50 mM THPTA). Allow the solution to stand at room temperature for 5 minutes to facilitate complex formation.

-

Addition of Azide Dye: Add the azide-functionalized dye to the protein solution. A 10-fold molar excess of the dye relative to the protein is a common starting point.

-

Reaction Initiation: Add the CuSO₄/THPTA premix to the protein-dye mixture. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, ensuring protection from light.

-

Purification of the Conjugate: Remove excess dye and catalyst by applying the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.

-

Characterization of the Conjugate: Analyze the purified labeled protein by SDS-PAGE with in-gel fluorescence scanning and determine the degree of labeling using UV-Vis spectroscopy.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups, using a strained alkyne-functionalized fluorescent dye.

Materials:

-

Cells with azide-labeled surface glycoproteins (e.g., cultured with peracetylated N-azidoacetylmannosamine (Ac₄ManNAz))

-

Strained alkyne-dye conjugate (e.g., DBCO-Fluor 488, 1 mM stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest the cells and wash them twice with ice-cold PBS.

-

Labeling Reaction: Resuspend the cells in fresh, serum-free cell culture medium at a density of approximately 1 x 10⁶ cells/mL. Add the strained alkyne-dye conjugate to a final concentration of 10-50 µM.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

-

Washing: Following incubation, wash the cells three times with ice-cold PBS to remove any unreacted dye.

-

Analysis: Resuspend the cells in PBS and analyze the fluorescence of the labeled cells using a flow cytometer or visualize them with a fluorescence microscope.

Protocol for Tetrazine Ligation for Antibody Conjugation

This protocol details the conjugation of a tetrazine-modified antibody with a trans-cyclooctene (TCO)-functionalized small molecule.

Materials:

-

Tetrazine-modified antibody (e.g., at 1 mg/mL in PBS)

-

TCO-functionalized small molecule (e.g., 10 mM stock solution in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column for purification

Procedure:

-

Antibody Preparation: Dilute the tetrazine-modified antibody in PBS to the desired working concentration.

-

Addition of TCO-Molecule: Add the TCO-functionalized small molecule to the antibody solution. A 5- to 10-fold molar excess of the TCO-molecule is typically sufficient.

-

Incubation: Mix the solution gently and incubate at room temperature for 30 minutes to 1 hour. The reaction is often complete within a shorter timeframe.

-

Purification of the Conjugate: Purify the resulting antibody-drug conjugate using a size-exclusion chromatography column to remove any unreacted small molecule.

-

Characterization of the Conjugate: Analyze the purified product by SDS-PAGE and determine the drug-to-antibody ratio (DAR) using mass spectrometry or UV-Vis spectroscopy.

Protocol for Thiol-ene Conjugation of a Peptide

This protocol describes the photoinitiated conjugation of a cysteine-containing peptide with an alkene-modified molecule.

Materials:

-

Cysteine-containing peptide (e.g., 1 mM solution in a suitable buffer)

-

Alkene-modified molecule (e.g., 10 mM stock solution in a compatible solvent)

-

Photoinitiator (e.g., Irgacure 2959, 100 mM stock solution in 70% ethanol)

-

Degassed buffer (e.g., PBS, pH 7.0)

-

UV lamp (365 nm)

-

HPLC for purification and analysis

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette or a UV-transparent reaction vessel, combine the cysteine-containing peptide, the alkene-modified molecule (typically at a 1:1.5 molar ratio), and the photoinitiator (to a final concentration of 1-5 mM) in the degassed buffer.

-

Photoinitiation: Irradiate the reaction mixture with UV light (365 nm) for 5-30 minutes. The optimal irradiation time will depend on the specific reactants and the intensity of the UV source.

-

Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots at various time points using HPLC.

-

Purification of the Conjugate: Upon completion of the reaction, purify the peptide conjugate using preparative HPLC.

-

Product Characterization: Confirm the identity and purity of the final product using mass spectrometry.

Visualizing Click Chemistry in Bioconjugation

A General Workflow for Bioconjugation via Click Chemistry

The following diagram provides a schematic representation of a typical experimental workflow for the bioconjugation of a biomolecule with a molecule of interest utilizing click chemistry.

Investigating a Signaling Pathway with Metabolic Labeling and Click Chemistry

Click chemistry is a powerful technique for elucidating dynamic cellular processes, such as protein glycosylation, which is integral to numerous signaling pathways. The diagram below illustrates how metabolic glycoengineering, in conjunction with click chemistry, can be employed to visualize and identify glycosylated proteins.

Conclusion

The advent of click chemistry has marked a significant turning point in the field of bioconjugation, providing a robust and reliable set of bioorthogonal reactions for the precise modification of biomolecules. The diverse array of click reactions, including CuAAC, SPAAC, Tetrazine Ligation, and Thiol-ene chemistry, offers researchers a versatile toolkit to address a wide range of scientific challenges. The impact of click chemistry is evident across various disciplines, from fundamental biological research to the development of innovative therapeutics such as antibody-drug conjugates. As the field continues to evolve with the discovery of new click reactions and novel applications, this powerful chemical approach is poised to remain a cornerstone of chemical biology and drug discovery for the foreseeable future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05650J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

The Role of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction